molecular formula C8H16O4 B1293881 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol CAS No. 23147-57-1

2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol

Cat. No. B1293881
CAS RN: 23147-57-1
M. Wt: 176.21 g/mol
InChI Key: DFMGATPNJMFDCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol, is not directly synthesized or analyzed in the provided papers. However, related compounds with similar structural features have been studied. For instance, the synthesis of 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene is described, which shares the tetramethyl and dioxane characteristics but differs significantly in its substitution pattern and the inclusion of silicon atoms . Another related compound is 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione, which is similar but instead of having hydroxyl groups, it has ketone functionalities .

Synthesis Analysis

The synthesis of related compounds involves various strategies. For example, the synthesis of tetraphenyl-substituted dioxane derivatives is achieved through the reaction of dilithiotetraphenylbutadiene with dichlorotetramethyldisilane . Another synthesis approach is the condensation of 2-hydroxy-2-methylpropanoic acid in the presence of p-toluenesulfonic acid to prepare 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various analytical techniques. For instance, the constitution of 2,2,5,5-tetraorganyl-1,4-dioxa-2,5-disilacyclohexanes was confirmed by elemental analyses, cryoscopic measurements, mass spectrometry, and NMR-spectroscopic investigations . X-ray diffraction analysis was used to determine the molecular structure of one of the heterocycles . These techniques could similarly be applied to analyze the molecular structure of 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol.

Chemical Reactions Analysis

The chemical reactivity of related compounds provides a basis for understanding potential reactions of 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol. For example, the tetraphenyl-substituted dioxane derivative is reluctant to react with singlet oxygen but its Si-Si bond is readily oxidized . Another compound, 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile, reacts with alcohols and ketoximes to form various heterocyclic compounds . These findings suggest that the reactivity of 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol could also be explored with different reagents to synthesize novel heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized to some extent. For example, the conformation of the 1,3-dioxane ring in silylethynyl-substituted 2,4,4,6-tetramethyl-1,3-dioxanes was established as chair conformation using NMR and X-ray diffraction . The hydrolysis of 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione to its corresponding hydroxy acid indicates its chemical behavior in aqueous environments . These studies provide a framework for predicting the behavior of 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol under various conditions and could guide the investigation of its physical and chemical properties.

Scientific Research Applications

Synthesis and Chemical Properties

Studies on 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol have primarily focused on its synthesis and chemical properties. For instance, Sumi and Kametani (1973) investigated the synthesis and conformations of its isomers, revealing insights into their configurations using nuclear magnetic resonance (NMR) spectrometry (Sumi & Kametani, 1973). Similarly, Zil'berman et al. (1983) explored the synthesis of related compounds, particularly focusing on the preparation conditions (Zil'berman et al., 1983).

Application in Chemical Reactions

The compound has been studied for its role in various chemical reactions. For example, Murphy and Adam (1996) investigated the formation of diol from 3,3-dimethyldioxetane in cyclohexadiene, examining the decomposition rates and product yields (Murphy & Adam, 1996). This research provides insights into the mechanisms of certain chemical reactions involving dioxane derivatives.

Applications in Organic Chemistry and Material Science

In organic chemistry and material science, the compound's derivatives have been utilized in various ways. For instance, Robinson et al. (2006) used derivatives of 1,2-dioxines for stereoselective sugar synthesis, showcasing the potential of these compounds in complex organic syntheses (Robinson, Taylor, & Tiekink, 2006). Additionally, Bayguzina et al. (2017) explored the synthesis of cyclic ethers from diols in the presence of copper catalysts, demonstrating the compound's utility in catalytic processes (Bayguzina, Gimaletdinova, & Khusnutdinov, 2017).

Studies in Molecular Structure

Research has also delved into the molecular structure and conformation of dioxane derivatives. Pihlaja et al. (1983) conducted a study on the nuclear magnetic resonance chemical shifts and twist conformations of 1,3-dioxanes, providing valuable information on the structural aspects of these compounds (Pihlaja, Kivimaki, Myllyniemi, & Nurmi, 1983).

properties

IUPAC Name

2,3,5,6-tetramethyl-1,4-dioxane-2,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-5-7(3,9)12-6(2)8(4,10)11-5/h5-6,9-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMGATPNJMFDCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(C(O1)(C)O)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051883
Record name 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol

CAS RN

23147-57-1
Record name 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23147-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxane-2,5-diol, 2,3,5,6-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023147571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dioxane-2,5-diol, 2,3,5,6-tetramethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-tetramethyl-1,4-dioxane-2,5-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.310
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol
Reactant of Route 2
2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol
Reactant of Route 3
2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol
Reactant of Route 4
2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol
Reactant of Route 5
2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol
Reactant of Route 6
2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.